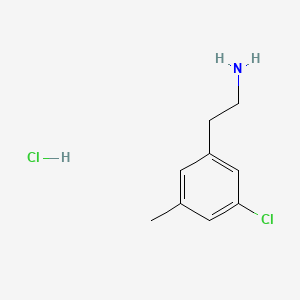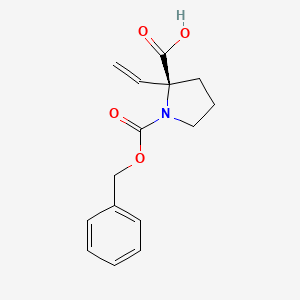
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.304 . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Méthodes De Préparation
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- can be achieved through various synthetic routes. One common method involves the esterification of 1,2-Pyrrolidinedicarboxylic acid with 2-ethenyl alcohol and 1-(phenylmethyl) alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial production methods for this compound may involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. These reactors can operate at elevated temperatures and pressures, facilitating the esterification process and reducing reaction times .
Analyse Des Réactions Chimiques
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Applications De Recherche Scientifique
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis in the presence of esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- can be compared with other similar compounds, such as:
1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl)1-(phenylmethyl) ester, (S)-: This compound has a similar structure but differs in the substitution pattern on the pyrrolidine ring.
1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester: This compound has different alkyl groups attached to the ester functional group, resulting in different chemical properties and reactivity.
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- lies in its specific substitution pattern and the presence of the ethenyl and phenylmethyl groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
64187-32-2 |
|---|---|
Formule moléculaire |
C15H17NO4 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
(2S)-2-ethenyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c1-2-15(13(17)18)9-6-10-16(15)14(19)20-11-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,17,18)/t15-/m1/s1 |
Clé InChI |
BPQBPQRMYRYICN-OAHLLOKOSA-N |
SMILES isomérique |
C=C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C=CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


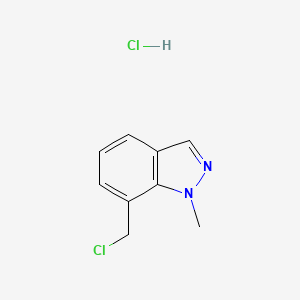
![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)
![N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)
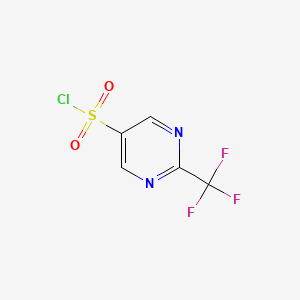
![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
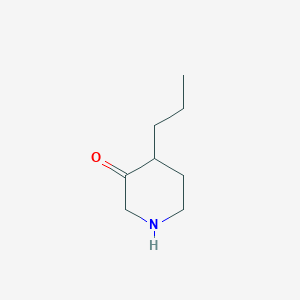
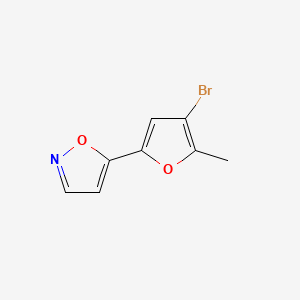
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)

![tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)
